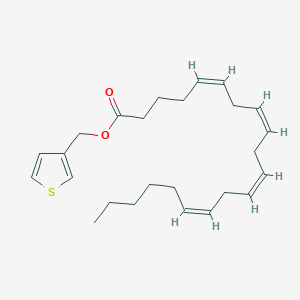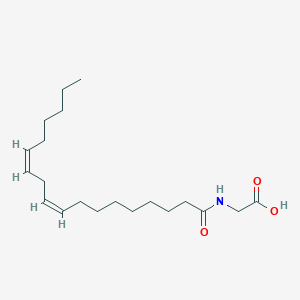
N-linoleoylglycine
描述
亚油酰甘氨酸: (CAS号:2764-03-6) 属于N-酰胺类 。 它是一种源自亚油酰乙醇酰胺的修饰型多不饱和脂肪酸 。 该化合物在结构上与花生四烯酰甘氨酸和神经酰胺 (AEA) 相关。 花生四烯酰甘氨酸在哺乳动物皮肤、脊髓和脑中产生,与AEA 有相似之处,在动物实验中据报道具有镇痛活性 。
准备方法
合成路线:
- 合成路线通常采用二环己基碳二亚胺 (DCC) 或N,N'-二异丙基碳二亚胺 (DIC) 等偶联剂来促进酰胺化过程。
亚油酰甘氨酸: 可以通过亚油酸和甘氨酸之间的酰胺化反应合成。 该反应涉及亚油酸的羧酸基团与甘氨酸的氨基团的缩合。
- 虽然没有针对亚油酰甘氨酸的特定工业规模生产方法,但可以使用上述合成路线在实验室中制备。
化学反应分析
反应性:
- 常见试剂和条件:
水解: 酸性或碱性条件。
氧化: 氧化剂(例如,高锰酸钾、臭氧)。
缀合: 酶或化学催化剂。
亚油酰甘氨酸: 可能发生各种化学反应,包括:
- 水解产生亚油酸 和甘氨酸 。
- 氧化可能导致亚油酸的各种氧化衍生物。
科学研究应用
亚油酰甘氨酸: 在以下方面得到应用:
化学: 作为研究 N-酰胺及其反应性的模型化合物。
生物学: 研究脂质代谢和信号通路。
医学: 潜在的镇痛特性类似于花生四烯酰甘氨酸。
工业: 虽然在工业上没有得到广泛应用,但其独特的结构可能会激发新的应用。
作用机制
亚油酰甘氨酸 发挥作用的确切机制仍然是研究的活跃领域。 它可能涉及与受体、酶或脂质相关通路的相互作用。
相似化合物的比较
虽然亚油酰甘氨酸 与花生四烯酰甘氨酸和神经酰胺具有结构特征,但其独特的性质使其与众不同。 对相关化合物的进一步探索可能会揭示其他独特的特征。
属性
IUPAC Name |
2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h6-7,9-10H,2-5,8,11-18H2,1H3,(H,21,22)(H,23,24)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRHZEHWEYAHCO-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334847 | |
| Record name | N-Linoleoyl glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2764-03-6 | |
| Record name | N-Linoleoyl glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2764-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine linoleamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002764036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Linoleoyl glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the known mechanism of action for N-linoleoylglycine?
A1: this compound acts as an agonist of the G protein-coupled receptor GPR132, also known as G2A. [] This receptor activation triggers downstream signaling pathways, although the specific effects of this compound mediated GPR132 activation are still under investigation.
Q2: How does the structure of this compound compare to other known activators of GPR132, and what is the potential impact on their binding?
A2: this compound shares structural similarities with other GPR132 activators like 9-hydroxyoctadecadienoic acid (9-HODE) and other N-acylamides. [] Molecular docking studies suggest that the acyl side-chain of this compound, similar to 9-HODE, might extend into the membrane bilayer between transmembrane domains TM4 and TM5 of GPR132. [] This is in contrast to small-molecule agonists, which are predicted to bind to a "classical" site within the 7TM bundle of GPR132. [] These distinct binding modes highlight the potential for diverse pharmacological profiles within this receptor family.
Q3: Has this compound been detected in biological samples, and if so, what is its potential relevance?
A3: Yes, this compound has been identified in the lungs of mice infected with SARS-CoV-2, showing a significant increase compared to uninfected mice. [] While its exact role in the context of SARS-CoV-2 infection is still being investigated, its presence and upregulation suggest a potential role in the inflammatory response to the virus. Further research is needed to understand the functional implications of this finding.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



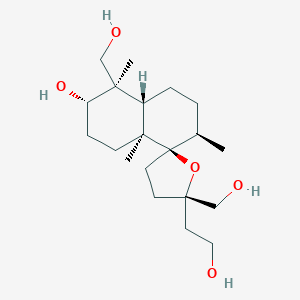
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)
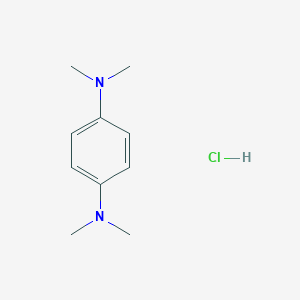
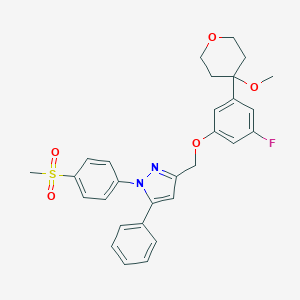
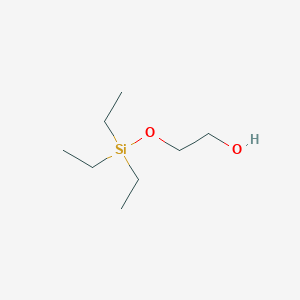
![Glycine, N-[(ethylamino)thioxomethyl]- (9CI)](/img/structure/B163746.png)


![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)
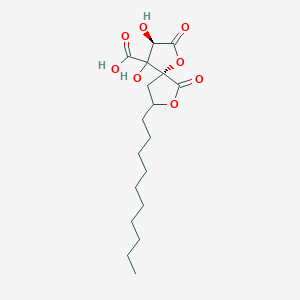
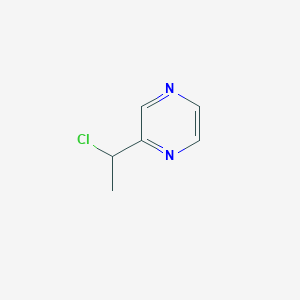
![1,3-Dioxolo[4,5-C]pyridine-4-methanol](/img/structure/B163759.png)
